molecular formula C10H11NO2 B13608692 rel-(3aS,4R,7S,7aR)-3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

rel-(3aS,4R,7S,7aR)-3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B13608692
M. Wt: 177.20 g/mol
InChI Key: HBCGNGXLGBFWSI-NUMRIWBASA-N
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Description

rac-(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5210,2,6]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core of the compound. This is followed by various functional group modifications to introduce the azatricyclic and methyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen or add hydrogen, potentially modifying the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

rac-(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione has several scientific research applications:

    Chemistry: It serves as a model compound for studying tricyclic structures and their reactivity.

    Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with biological targets.

    Medicine: The compound is studied for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a precursor for more complex molecules.

Mechanism of Action

The mechanism by which rac-(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-one
  • rac-(1R,2S,3R,6R,7S)-3-bromotricyclo[5.2.1.0,2,6]dec-8-ene
  • rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol

Uniqueness

rac-(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is unique due to the presence of the azatricyclic and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential as a bioactive molecule compared to its similar counterparts.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C10H11NO2/c1-10-6-3-2-5(4-6)7(10)8(12)11-9(10)13/h2-3,5-7H,4H2,1H3,(H,11,12,13)/t5-,6+,7+,10+/m1/s1

InChI Key

HBCGNGXLGBFWSI-NUMRIWBASA-N

Isomeric SMILES

C[C@]12[C@@H]3C[C@H]([C@H]1C(=O)NC2=O)C=C3

Canonical SMILES

CC12C3CC(C1C(=O)NC2=O)C=C3

Origin of Product

United States

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